Cyclobutyl phenyl ketone

Reduction kinetics Ring strain Structure-activity relationship

Cyclobutyl phenyl ketone (benzoylcyclobutane) is a cyclic ketone featuring a four-membered cyclobutane ring directly bonded to a phenyl carbonyl group. Its molecular formula is C11H12O with a molecular weight of 160.21 g/mol.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 5407-98-7
Cat. No. B1583845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl phenyl ketone
CAS5407-98-7
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C11H12O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
InChIKeyMVEBDOSCXOQNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl Phenyl Ketone (CAS 5407-98-7): Core Properties and Scientific Context


Cyclobutyl phenyl ketone (benzoylcyclobutane) is a cyclic ketone featuring a four-membered cyclobutane ring directly bonded to a phenyl carbonyl group [1]. Its molecular formula is C11H12O with a molecular weight of 160.21 g/mol . The compound possesses a strained cyclobutyl moiety (ring strain ~110 kJ/mol [2]) that modulates reactivity distinct from smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl) cyclic ketone analogs [3].

Why Cycloalkyl Phenyl Ketones Are Not Interchangeable: The Ring-Size Reactivity Divergence of Cyclobutyl Phenyl Ketone


The reactivity of cycloalkyl phenyl ketones is exquisitely sensitive to ring size due to a complex interplay of strain energy, steric accessibility, and conformational dynamics [1]. A 1969 kinetic study demonstrated that relative reduction rates with sodium borohydride vary dramatically: cyclopropyl (0.12), cyclobutyl (0.23), cyclopentyl (0.36), and cyclohexyl (0.25) at 0°C (relative to acetophenone = 1.0) [2]. This non-linear trend—where the cyclobutyl derivative is ~1.9× faster than the cyclopropyl analog but ~36% slower than the cyclopentyl analog—precludes simple extrapolation from one ring size to another. Substituting a cyclopentyl or cyclohexyl phenyl ketone for the cyclobutyl variant would alter reaction kinetics, product distributions, and optimal process conditions in downstream synthetic sequences [2][3].

Quantitative Differentiation Guide for Cyclobutyl Phenyl Ketone Procurement


Reduction Kinetics: Quantified Rate Advantage vs. Cyclopropyl and Cyclohexyl Analogs

Cyclobutyl phenyl ketone exhibits a distinct reduction rate compared to other cycloalkyl phenyl ketones, reflecting its unique balance of ring strain and steric accessibility. At 0°C, its relative rate constant for sodium borohydride reduction is 0.23 (acetophenone = 1.0), which is ~1.9× faster than the cyclopropyl analog (0.12) and comparable to the cyclohexyl analog (0.25) [1].

Reduction kinetics Ring strain Structure-activity relationship

Fischer Indolisation: Divergent Product Outcomes vs. Cyclopropyl Phenyl Ketone

Under identical Fischer indolisation conditions (phenylhydrazine, ethanolic HCl), cyclobutyl phenyl ketone and cyclopropyl phenyl ketone yield structurally distinct product suites. Cyclopropyl phenyl ketone affords 2,3,4,5-tetrahydro-2,6-diphenylpyridazine and 3-(2-chloroethyl)-2-phenylindole, whereas cyclobutyl phenyl ketone yields 8b-alkoxy-1,2,3,3a,4,8b-hexahydro-3a-phenylcyclopent[b]indoles (with methanol, ethanol, or propan-1-ol as the alkoxy source) [1].

Heterocyclic synthesis Indole chemistry Reaction mechanism

Intramolecular Diradical Coupling: Access to Bicyclo[1.1.1]pentane Bioisosteres via Norrish-Yang Cyclization

Cyclobutyl phenyl ketone serves as a key substrate for Norrish-Yang photocyclization, a pivotal step in propellane-free synthetic routes to bicyclo[1.1.1]pentane (BCP) scaffolds [1]. BCP is a highly valued three-dimensional bioisostere for the benzene ring in drug discovery, with a calculated strain energy of 66.6 kcal/mol (ΔHf = +49.6 kcal/mol) [2]. While the Norrish-Yang cyclization is a general reaction for alkyl aryl ketones bearing γ-hydrogens, the specific use of cyclobutyl phenyl ketone in this context has been highlighted in a 2026 Nature Communications perspective as a strategic entry point to strained, multisubstituted BCP derivatives [1].

Bioisosteres Photochemistry Medicinal chemistry

Application Scenarios for Cyclobutyl Phenyl Ketone Based on Verified Differential Evidence


Kinetic Modeling and Mechanistic Studies of Cyclic Ketone Reduction

Researchers investigating the influence of ring strain on carbonyl reactivity can use cyclobutyl phenyl ketone as a well-characterized probe. Its intermediate reduction rate (0.23 relative to acetophenone) bridges the gap between the more strained cyclopropyl (0.12) and the more conformationally flexible cyclopentyl (0.36) analogs, enabling systematic studies of ground-state destabilization and transition-state energetics [1].

Synthesis of Cyclopent[b]indole Scaffolds via Fischer Indolisation

Cyclobutyl phenyl ketone is uniquely suited for the preparation of 8b-alkoxy-1,2,3,3a,4,8b-hexahydro-3a-phenylcyclopent[b]indoles, a structural class inaccessible from the cyclopropyl analog under identical Fischer indolisation conditions. This divergent reactivity provides a targeted entry point to fused indole systems of potential pharmacological relevance [2].

Propellane-Free Synthesis of Bicyclo[1.1.1]pentane Bioisosteres

Cyclobutyl phenyl ketone is employed as a substrate in Norrish-Yang photocyclization as part of modern, propellane-free synthetic strategies for preparing bicyclo[1.1.1]pentane (BCP) derivatives [3]. Given the growing demand for BCP scaffolds as three-dimensional benzene bioisosteres in drug discovery, this application represents a high-value, forward-looking use case [4].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The distinct reduction kinetics and unique Fischer indolisation behavior of cyclobutyl phenyl ketone relative to its cyclopropyl and cyclopentyl counterparts make it a valuable tool for medicinal chemists exploring the impact of subtle ring-size variations on molecular recognition, metabolic stability, and downstream synthetic tractability [1][2].

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